molecular formula C16H16O2S B11059415 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene

1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene

Cat. No.: B11059415
M. Wt: 272.4 g/mol
InChI Key: GVZJFFFPNNFHTI-UHFFFAOYSA-N
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Description

1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, characterized by the presence of a sulfonyl group attached to a phenylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sulfuric acid (H2SO4) or chlorosulfonic acid (HSO3Cl) are employed for sulfonation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the sulfonyl group and the phenylprop-2-en-1-yl moiety allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

1-methyl-4-(2-phenylprop-2-enylsulfonyl)benzene

InChI

InChI=1S/C16H16O2S/c1-13-8-10-16(11-9-13)19(17,18)12-14(2)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3

InChI Key

GVZJFFFPNNFHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C2=CC=CC=C2

Origin of Product

United States

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